[1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester
Overview
Description
[1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester is a chemical compound that belongs to the class of carbamate derivatives. It is a potent and selective inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This compound has gained significant attention in the scientific community due to its potential applications in the field of medicine and neurochemistry.
Mechanism of Action
[1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester is a reversible inhibitor of acetylcholinesterase. It works by binding to the active site of the enzyme and preventing it from breaking down acetylcholine, thereby increasing the concentration of this neurotransmitter in the synaptic cleft. This leads to enhanced cholinergic neurotransmission and improved cognitive function.
Biochemical and physiological effects:
The biochemical and physiological effects of [1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester are primarily related to its inhibitory effects on acetylcholinesterase. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease and other neurological disorders. It has also been shown to enhance memory consolidation and retrieval in healthy individuals.
Advantages and Limitations for Lab Experiments
The advantages of using [1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester in lab experiments include its high potency and selectivity for acetylcholinesterase, as well as its ability to cross the blood-brain barrier. However, its use is limited by its potential toxicity and the need for careful dosing to avoid adverse effects.
Future Directions
There are numerous potential future directions for research on [1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester. Some of these include:
1. Investigating the potential therapeutic applications of this compound for neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
2. Developing new analogs of [1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester with improved selectivity and potency for acetylcholinesterase.
3. Studying the effects of this compound on other neurotransmitter systems, such as the dopaminergic and serotonergic systems.
4. Investigating the potential use of this compound as a diagnostic tool for neurological disorders, such as through the development of imaging agents that selectively bind to acetylcholinesterase.
In conclusion, [1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester is a potent and selective inhibitor of acetylcholinesterase with numerous potential applications in scientific research. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research all warrant further investigation.
Scientific Research Applications
[1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester has numerous potential applications in scientific research. It is commonly used as a tool compound for studying the mechanisms of acetylcholinesterase inhibition. This compound has been used in a variety of studies to investigate the role of acetylcholinesterase in the central nervous system and its potential as a therapeutic target for various neurological disorders.
properties
IUPAC Name |
tert-butyl N-[1-(2-aminoethyl)piperidin-3-yl]-N-methylcarbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O2/c1-13(2,3)18-12(17)15(4)11-6-5-8-16(10-11)9-7-14/h11H,5-10,14H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGVNEVPPUPTGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCCN(C1)CCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801129409 | |
Record name | Carbamic acid, N-[1-(2-aminoethyl)-3-piperidinyl]-N-methyl-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801129409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester | |
CAS RN |
1353975-68-4 | |
Record name | Carbamic acid, N-[1-(2-aminoethyl)-3-piperidinyl]-N-methyl-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353975-68-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[1-(2-aminoethyl)-3-piperidinyl]-N-methyl-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801129409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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